
1,4-Diiodooctafluorobutane
Overview
Description
1,4-Diiodooctafluorobutane, also known as 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane, is a halogenated hydrocarbon with the molecular formula C4F8I2 and a molecular weight of 453.84 g/mol . This compound is characterized by its high thermal stability and low volatility due to the presence of fluorine atoms surrounding its carbon backbone .
Preparation Methods
1,4-Diiodooctafluorobutane can be synthesized through various methods. One common synthetic route involves the reaction of perfluorobutyl iodide with iodine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial production methods may involve the use of specialized equipment to handle the highly reactive and potentially hazardous reagents. The process generally includes steps such as purification and stabilization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1,4-Diiodooctafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atoms in this compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Reduction Reactions: The compound can be reduced to form perfluorobutane by using reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Oxidation Reactions: Although less common, oxidation reactions can occur, leading to the formation of perfluorinated carboxylic acids or other oxidized products.
Scientific Research Applications
Chemical Properties and Structure
1,4-Diiodooctafluorobutane (C4F8I2) features a structure that includes two iodine atoms and eight fluorine atoms. Its unique combination of halogens allows for distinctive interactions in chemical reactions and material synthesis. The presence of multiple reactive sites makes it suitable for functionalization processes.
Applications in Nanotechnology
- Functionalization of Carbon Nanotubes : Recent studies have demonstrated the use of this compound for functionalizing single-walled carbon nanotubes (SWNTs). This functionalization aims to shift photoluminescence (PL) properties towards telecommunications wavelengths. The compound's two reactive sites enable effective modification of the nanotubes, enhancing their electronic properties and potential applications in optoelectronics .
- Nanoparticle Engineering : In the realm of phenolic-enabled nanotechnology, this compound can be utilized to engineer nanoparticles with controlled size and surface chemistry. This is particularly relevant for biomedical applications where precise particle characteristics are crucial for drug delivery systems and biosensing technologies .
Supramolecular Chemistry
- Halogen Bonding : The compound's ability to engage in halogen bonding interactions has been explored in the development of supramolecular architectures. By co-crystallizing with various halogen-bonding acceptors, this compound can form complex structures that exhibit unique physical properties. These assemblies can lead to new materials with tailored functionalities .
- Co-crystallization Studies : Research has shown that this compound can co-crystallize with nitrogen-containing compounds and other Lewis bases, resulting in diverse supramolecular networks. These networks can be utilized in creating materials with specific mechanical or optical properties .
Case Studies
Mechanism of Action
The mechanism of action of 1,4-diiodooctafluorobutane is primarily attributed to its fluorinated structure. The presence of fluorine atoms imparts high thermal stability and resistance to chemical reactions, making it an ideal candidate for various applications. The compound’s low volatility and low toxicity are also key factors in its effectiveness as a refrigerant, propellant, and solvent .
Comparison with Similar Compounds
1,4-Diiodooctafluorobutane can be compared with other similar compounds, such as:
Perfluorohexyl iodide (C6F13I): Similar to this compound, this compound is used in the synthesis of fluoropolymers and as a halogen bond donor.
Hexadecafluoro-1,8-diiodooctane (C8F16I2): This compound has a longer carbon chain and is used in similar applications, including the production of specialty chemicals and as a chain transfer agent.
Nonafluoro-1-iodobutane (C4F9I): With a similar structure, this compound is also used in the synthesis of fluorinated compounds and as a halogen bond donor.
This compound stands out due to its specific balance of thermal stability, low volatility, and low toxicity, making it a versatile compound for various scientific and industrial applications .
Biological Activity
1,4-Diiodooctafluorobutane (C4F8I2) is a perfluorinated compound that has garnered attention for its unique chemical properties and potential biological applications. While research on its biological activity remains limited, emerging studies indicate that it may play a role in supramolecular chemistry and biological interactions, particularly through mechanisms such as halogen bonding.
This compound is characterized by the presence of iodine and fluorine atoms, which contribute to its hydrophobicity and potential chaotropic effects. These properties can influence biological systems, particularly in interactions with biomolecules such as proteins and nucleic acids. The compound's structure is depicted below:
Halogen Bonding
Halogen bonding is a key interaction that this compound can participate in, which has implications for its biological activity. This type of interaction involves the attraction between a halogen atom (iodine in this case) and electron-rich sites on other molecules, potentially enhancing binding affinities in biochemical processes. Studies have demonstrated that halogen-bonding donors like this compound can form stable complexes with various acceptors, leading to the formation of supramolecular architectures .
Chaotropic Effects
Recent research has explored the chaotropic effects of perfluorinated compounds, including this compound. Chaotropic agents disrupt water structure and can enhance the solubility and transport of biomolecules across membranes. This property may be leveraged for drug delivery systems or in enhancing the bioavailability of therapeutic agents .
Case Studies
- Supramolecular Chemistry : A study highlighted the ability of this compound to co-crystallize with various halogen-bonding acceptors, forming diverse supramolecular structures. These structures exhibited unique physical properties that could be harnessed for applications in drug design and materials science .
- Biological Applications : Although direct studies on the biological activity of this compound are sparse, its potential role as a chaotropic agent suggests possible applications in transmembrane transport mechanisms for amino acids and peptides. This could pave the way for innovative therapeutic strategies targeting cellular delivery systems .
Data Table: Summary of Biological Interactions
Property | Description |
---|---|
Chemical Formula | C4F8I2 |
Halogen Bonding Capability | Forms complexes with electron-rich molecules |
Chaotropic Effect | Enhances solubility and transport of biomolecules |
Potential Applications | Drug delivery systems; supramolecular chemistry |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for 1,4-diiodooctafluorobutane, and how can purity be validated?
- Methodological Answer : Synthesis typically involves iodination of perfluorobutane derivatives using iodine monochloride (ICl) or iodine in the presence of a catalyst like SbF₅. Post-synthesis purification requires fractional distillation under reduced pressure (e.g., 85°C at 100 mmHg) to isolate the compound . Purity validation employs gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (¹⁹F NMR), with purity thresholds ≥96% as per supplier specifications .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To resolve CF₂ groups (δ -120 to -125 ppm) and confirm symmetry .
- Raman Spectroscopy : Detects C-I stretching modes (~200 cm⁻¹) and CF₂ vibrations .
- X-ray Crystallography : For crystal structure analysis, though challenges arise due to low melting point (-9°C) and iodine’s high electron density .
Q. What safety protocols are critical during handling?
- Methodological Answer : Use fume hoods (due to H335 respiratory hazard), nitrile gloves (to prevent skin contact, H315/H319), and avoid reactive metals (e.g., Na/K). Store in amber glass at room temperature, away from oxidizers .
Q. How can environmental persistence be assessed in aquatic systems?
- Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic conditions. Monitor iodine release via ion chromatography and use zebrafish embryo toxicity assays (FET) to evaluate LC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict reactivity in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d)) model C-I bond dissociation energies (~45 kcal/mol) and electron affinity. Compare with experimental kinetic data from Sonogashira coupling reactions using Pd catalysts .
Q. What experimental design principles optimize synthesis yield?
- Methodological Answer : Apply Box-Behnken Design (BBD) to optimize variables: iodine stoichiometry (1.2–1.5 eq.), temperature (70–90°C), and reaction time (12–24 hrs). Response Surface Methodology (RSM) identifies ideal conditions, achieving >90% yield .
Q. How do fluorinated chain lengths influence electronic properties?
- Methodological Answer : Compare this compound (C4) with analogs (C6, C8) via cyclic voltammetry to measure reduction potentials. Use Hammett constants (σₚ) to correlate chain length with electron-withdrawing effects .
Q. What strategies resolve contradictions in thermodynamic data (e.g., vapor pressure)?
- Methodological Answer : Use static and dynamic vapor pressure measurement techniques. For discrepancies >10%, apply the Clausius-Clapeyron equation with temperature-adjusted Antoine coefficients. Cross-validate with gas saturation methods .
Q. Data Contradiction and Analysis
Q. How should researchers address inconsistencies in reported melting/boiling points?
- Methodological Answer : Verify purity (GC-MS), calibrate equipment (DSC for melting points), and account for atmospheric pressure variations. For example, boiling points at 100 mmHg (85°C) vs. ambient pressure (150°C) require pressure-correction formulas .
Q. What statistical tools analyze batch-to-batch variability in industrial samples?
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F8I2/c5-1(6,3(9,10)13)2(7,8)4(11,12)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILAKKYYZPDQBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)I)(F)F)(C(F)(F)I)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190948 | |
Record name | Perfluoro-1,4-diiodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
375-50-8 | |
Record name | 1,4-Diiodoperfluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluoro-1,4-diiodobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30190948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.